7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine
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Overview
Description
7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminothiophene-2-carboxamides with formamide to construct the pyridopyrimidine core . The reaction conditions often include heating the mixture in the presence of a catalyst such as calcium chloride in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but contains a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring.
Pyrido[3,4-d]pyrimidine: Similar structure but with different positioning of nitrogen atoms.
Uniqueness
7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16N4O/c1-25-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)18-19(21)22-12-23-20(18)24-17/h2-12H,1H3,(H2,21,22,23,24) |
InChI Key |
SBVNGLCANDMQEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=NC=N3)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NC(=C3C(=C2)C4=CC=CC=C4)N |
solubility |
7.1 [ug/mL] |
Origin of Product |
United States |
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